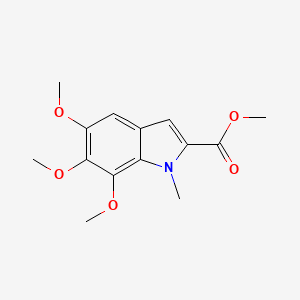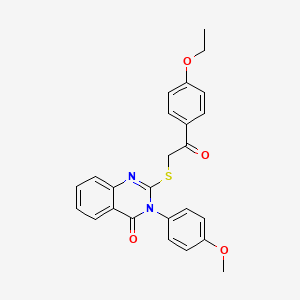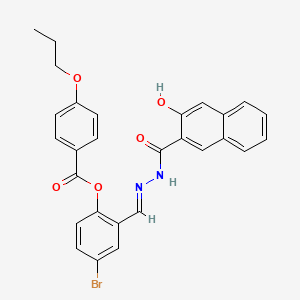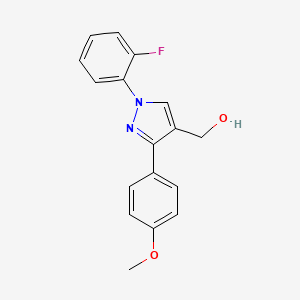
Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate is a synthetic organic compound with the molecular formula C14H17NO5 and a molecular weight of 279.295 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate typically involves multi-step reactions. One common method includes the reaction of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid methyl ester with potassium hydroxide in dimethyl sulfoxide at 25°C for 1.5 hours, followed by the addition of methyl iodide . Another method involves the use of lithium hydroxide monohydrate in a mixture of methanol, water, and 1,4-dioxane at room temperature .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anti-cancer and anti-microbial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including the inhibition of specific enzymes and modulation of signal transduction pathways . These interactions can lead to the compound’s observed biological effects, such as anti-cancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate: A closely related compound with similar structural features.
5,6,7-trimethoxy-1H-indole-2-carboxylic acid methyl ester: Another similar compound used in various synthetic applications.
Uniqueness
Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity . This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C14H17NO5 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
methyl 5,6,7-trimethoxy-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C14H17NO5/c1-15-9(14(16)20-5)6-8-7-10(17-2)12(18-3)13(19-4)11(8)15/h6-7H,1-5H3 |
Clave InChI |
LOHPWAFCFZZNPA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{5-[(4-Ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanoic acid](/img/structure/B12017779.png)
![(3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12017780.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12017783.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017792.png)
![[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate](/img/structure/B12017803.png)


![[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12017815.png)
![2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017836.png)

![methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12017845.png)


